molecular formula C15H14N4O4 B2956394 N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 941999-48-0

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2956394
CAS No.: 941999-48-0
M. Wt: 314.301
InChI Key: CLCWZTKGWXDWNM-UHFFFAOYSA-N
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Description

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of both aromatic and heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of 4-methyl-2-nitroaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide would depend on its specific application. In medicinal chemistry, for example, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-(4-methylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Uniqueness

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to the presence of both a nitro group and a pyridinylmethyl group, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(4-methyl-2-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-10-5-6-12(13(8-10)19(22)23)18-15(21)14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCWZTKGWXDWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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